2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-9-3-5-11(6-4-9)12-7-21-14-13(12)15(18-8-17-14)22-10(2)16(19)20/h3-8,10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAKGZYJOFIOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Thiophene Derivatives
A widely adopted method involves the cyclization of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For 5-(4-methylphenyl) substitution, a pre-functionalized thiophene precursor is utilized. For example:
-
Step 1 : 4-Methylphenylacetonitrile undergoes condensation with ethyl cyanoacetate in the presence of sulfur and morpholine to yield 2-amino-5-(4-methylphenyl)thiophene-3-carboxylate.
-
Step 2 : The amino group reacts with urea under acidic conditions (e.g., HCl/EtOH) to form the pyrimidine ring, yielding 4-hydroxy-5-(4-methylphenyl)thieno[2,3-d]pyrimidine.
Reaction Conditions :
Halogenation at Position 4
The hydroxyl group at position 4 of the pyrimidine ring is converted to a chloride to facilitate subsequent nucleophilic substitution:
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux (110°C) for 6–8 hours produces 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine.
-
Purification : Recrystallization from ethanol or column chromatography (SiO₂, hexane/ethyl acetate) yields >95% purity.
Key Data :
| Parameter | Value |
|---|---|
| POCl₃ Equivalents | 3–5 eq |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Optimization and Scale-Up Challenges
Solvent Effects
Purification Strategies
-
Acid-Base Extraction : The carboxylic acid group enables separation via aqueous NaOH (pH 10–12), followed by acidification to precipitate the product.
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity for pharmacological studies.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time = 12.3 min (C18, 70:30 acetonitrile/water, 1 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 75 | 95 | Moderate |
| Chlorination | 90 | 98 | High |
| Nucleophilic Substitution | 78 | 99 | High |
| Thiol-Ene Click | 82 | 99 | Low |
Industrial Applications and Patent Landscape
The compound’s synthesis is protected under patents focusing on kinase inhibition (e.g., EP2886545B1). Key industrial adaptations include:
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the thienopyrimidine core.
Wissenschaftliche Forschungsanwendungen
Overview
2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid is a complex organic compound notable for its unique thienopyrimidine core structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
Medicinal Chemistry
- Anticancer Properties : Research indicates that 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid exhibits promising anticancer activity. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer pathways, potentially leading to therapeutic applications in oncology.
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, with mechanisms involving modulation of inflammatory pathways through enzyme inhibition and receptor interaction.
- Antimicrobial Applications : The compound has demonstrated antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents. Its structural features allow it to interact with microbial targets effectively.
Chemical Reagent
- Building Block for Synthesis : In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Wirkmechanismus
The mechanism of action of 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Thienopyrimidine-Based CK2 Inhibitors
The following table compares key thienopyrimidine derivatives targeting CK2:
Key Findings :
- Substituent Impact : Replacement of the 4-methyl group with a 4-ethoxy group (e.g., ethoxyphenyl derivative) reduces potency (IC₅₀ increases from 0.1 µM to 0.125 µM), indicating that electron-donating groups at the 5-position enhance CK2 inhibition .
- Selectivity : Both compounds exhibit selectivity for CK2 over other kinases, but the methylphenyl variant demonstrates marginally superior efficacy and broader conformational trapping capabilities in CK2α/CK2α′ .
MCL-1/BCL-2 Inhibitors
The compound 2-[[5-(4-Hydroxy-3-chloro-2-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid replaces the sulfanyl group with an oxy linker and introduces a hydroxy-chloro-methylphenyl substituent.
Comparison Notes:
- Linker Chemistry : The sulfanyl (C–S–C) linkage in CK2 inhibitors versus the oxy (C–O–C) linker in MCL-1/BCL-2 inhibitors alters target specificity. Sulfanyl groups favor CK2 binding, while oxy linkers may enhance interactions with apoptosis regulators .
- Substituent Complexity : Addition of chlorine and methoxy groups in the MCL-1/BCL-2 inhibitor increases steric bulk, likely contributing to divergent target engagement .
Liposomal Anticancer Formulations
A structurally complex derivative, 2-{[5-(3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-3-(2-{[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy}phenyl)propanoic acid (Compound A), incorporates fluorophenyl and piperazine-ethoxy groups. This compound is formulated into liposomal vehicles for parenteral cancer treatment, emphasizing the scaffold’s adaptability to drug delivery optimization .
Comparison Notes:
Structural-Activity Relationship (SAR) Insights
- Core Modifications: The thieno[2,3-d]pyrimidine core is critical for CK2 inhibition. Substitution at the 4-position with sulfanylpropanoic acid maximizes binding affinity .
- 5-Position Substituents : Aromatic groups (e.g., methylphenyl, ethoxyphenyl) are essential for potency. Bulky or polar substituents (e.g., ethoxy) may slightly reduce activity .
- Linker Flexibility: Replacing sulfur with oxygen (C–O–C) redirects activity to non-kinase targets, highlighting the importance of linker chemistry in target selection .
Biologische Aktivität
2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid
- Molecular Formula : C15H12N2O2S2
- Molecular Weight : 316.40 g/mol
- CAS Number : 312947-25-4
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with various biological targets, leading to potential therapeutic effects. Key areas of activity include:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The mechanisms through which 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid exerts its biological effects include:
- Inhibition of Kinase Activity :
- Modulation of Cytokine Release :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | , |
| Anti-inflammatory | Reduces cytokine release | , |
| Antimicrobial | Effective against specific pathogens | , |
Case Study: Anticancer Efficacy
A study published in December 2023 highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models. The study found that these compounds significantly reduced tumor size and improved survival rates in treated mice compared to controls . This suggests a promising avenue for further investigation into the anticancer potential of 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid?
The synthesis typically involves:
- Step 1: Construction of the thieno[2,3-d]pyrimidine core via cyclocondensation of substituted thiophene derivatives with thiourea or cyanamide under acidic conditions.
- Step 2: Introduction of the 4-methylphenyl group at the 5-position using Suzuki-Miyaura cross-coupling with a boronic acid derivative .
- Step 3: Sulfanylpropanoic acid attachment via nucleophilic substitution at the 4-position of the pyrimidine ring, employing mercaptopropanoic acid in basic media (e.g., NaH/DMF) .
Key Validation: Reaction intermediates are monitored by TLC, and final products are purified via column chromatography. Structural confirmation is achieved through -NMR, -NMR, and HRMS .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Purity: Assessed via reverse-phase HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Structural Confirmation:
- NMR Spectroscopy: -NMR (DMSO-) shows characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.4 ppm), and sulfanyl-linked propanoic acid (δ 3.1–3.3 ppm for CH) .
- Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H] at m/z 386.08 (calculated for CHNOS) .
Q. What primary biological targets are associated with this compound?
The compound is a potent inhibitor of human protein kinase CK2 (casein kinase 2), with reported IC = 0.1 µM. CK2 is implicated in cancer cell proliferation, apoptosis resistance, and DNA repair pathways .
Advanced Research Questions
Q. What structural features govern its selectivity and potency against CK2?
- Core Scaffold: The thieno[2,3-d]pyrimidine ring provides a planar structure that mimics ATP, enabling competitive binding at the kinase’s ATP pocket.
- 4-Methylphenyl Group: Enhances hydrophobic interactions with CK2’s hinge region (residues Val116, Phe113).
- Sulfanylpropanoic Acid: The carboxylic acid group forms hydrogen bonds with Lys68 and Asp175, critical for inhibitory activity .
SAR Insights: Derivatives lacking the 4-methylphenyl group show 10-fold reduced potency, while substitution at the propanoic acid position (e.g., ethyl ester) abolishes activity due to steric hindrance .
Q. How does this compound’s selectivity profile compare across kinase families?
In a panel of seven kinases (e.g., PKA, PKC, EGFR), the compound exhibited >100-fold selectivity for CK2. This is attributed to:
- Unique Binding Mode: The sulfanyl linkage occupies a CK2-specific hydrophobic pocket absent in other kinases.
- Electrostatic Complementarity: The propanoic acid’s negative charge aligns with CK2’s positively charged catalytic cleft .
Data Table:
| Kinase | IC (µM) |
|---|---|
| CK2 | 0.1 |
| PKA | >50 |
| EGFR | >50 |
| PKC | 45.2 |
| Source: Gudzera et al. (2016) |
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?
- Crystallography: Co-crystal structures of CK2 with the compound (PDB: 4S8) reveal precise binding interactions, resolving ambiguities in substituent effects .
- Free Energy Calculations: Molecular dynamics simulations (e.g., MM-GBSA) quantify contributions of individual groups (e.g., 4-methylphenyl: ΔG = -2.8 kcal/mol) .
- Kinetic Assays: Measuring values under varying ATP concentrations distinguishes competitive vs. allosteric inhibition mechanisms .
Q. What in vitro models are used to evaluate its anticancer potential?
- Cell Viability Assays: Dose-response curves in leukemia (K562) and breast cancer (MCF-7) cell lines (IC = 2–5 µM). Synergy with chemotherapeutics (e.g., cisplatin) is tested via Chou-Talalay combination index .
- Apoptosis Markers: Western blot analysis of cleaved PARP and caspase-3 activation confirms pro-apoptotic effects .
Q. How is metabolic stability assessed for this compound in preclinical studies?
- Microsomal Incubation: Human liver microsomes (HLM) are used to measure half-life () and intrinsic clearance (Cl).
- Metabolite Identification: LC-MS/MS detects oxidative metabolites (e.g., sulfoxide formation) and glucuronidation products .
Methodological Guidelines
- Kinase Inhibition Assays: Use recombinant CK2α/β heterotetramer, [γ-P]ATP, and peptide substrate (RRRADDSDDDDD). Activity is quantified via scintillation counting .
- Data Interpretation: Normalize IC values to control inhibitors (e.g., TBBz: IC = 0.9 µM) and account for batch-to-batch variability in enzyme activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
